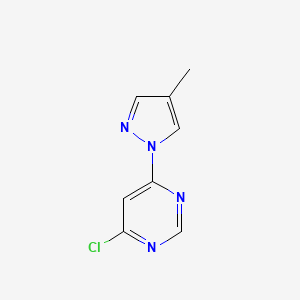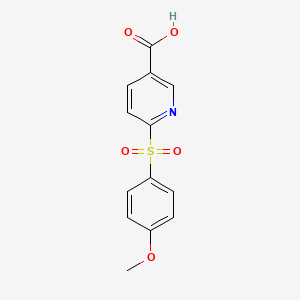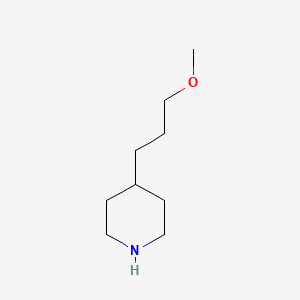
2-メチル-4-(ピペリジン-4-イル)ピリミジン
説明
“2-Methyl-4-(piperidin-4-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . The piperidine ring is attached to the pyrimidine ring at the 4-position .
Synthesis Analysis
The synthesis of “2-Methyl-4-(piperidin-4-yl)pyrimidine” involves several steps. One method involves the reaction of 2,4-Dichloro-5-methylpyrimidine with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . Another method involves the use of organolithium reagents . The synthesis of piperidine derivatives has been a subject of extensive research, with many methods being developed over the years .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(piperidin-4-yl)pyrimidine” consists of a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is attached to the pyrimidine ring at the 4-position .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-4-(piperidin-4-yl)pyrimidine” are complex and can involve several steps. For example, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . Other reactions can involve the use of organolithium reagents .科学的研究の応用
生物活性化合物の合成
ピペリジン部分は、多くの生物活性化合物に見られる一般的な構造的特徴です。 2-メチル-4-(ピペリジン-4-イル)ピリミジンの合成は、医薬品化学におけるその構造的意義のために、さまざまな疾患の治療における潜在的な利点を持つ新しい医薬品の開発につながる可能性があります .
抗がん剤
2-メチル-4-(ピペリジン-4-イル)ピリミジンを含むピペリジン誘導体は、その抗がん特性について研究されてきました。 それらは、がん細胞の増殖と生存に関与する特定の経路を標的とする化合物を合成するために使用できます .
抗菌用途
2-メチル-4-(ピペリジン-4-イル)ピリミジンの構造的枠組みは、抗菌剤の生成を可能にします。 その誘導体は、細菌の細胞壁を破壊するか、病原体内の必須酵素を阻害するように設計できます .
抗ウイルス研究
抗ウイルス薬の研究には、ウイルス複製を阻害する能力があるため、しばしばピペリジン誘導体が含まれます。 2-メチル-4-(ピペリジン-4-イル)ピリミジンは、抗ウイルス剤の合成における前駆体として役立ちます .
神経薬理学
神経薬理学では、ピペリジン誘導体は、中枢神経系への潜在的な影響のために貴重です。 それらは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療薬を開発するために使用できます .
鎮痛剤および抗炎症薬
この化合物の誘導体は、鎮痛剤および抗炎症薬の製造に使用でき、痛みを軽減し、炎症を軽減するための新しい作用機序を提供する可能性があります .
降圧薬
2-メチル-4-(ピペリジン-4-イル)ピリミジンは、降圧薬の開発に貢献する可能性があります。 その構造的適応性は、心臓血管標的への結合の最適化を可能にします .
抗酸化特性
ピペリジン誘導体は、その抗酸化特性で知られています。 それらはフリーラジカルを捕捉することができ、酸化ストレス関連疾患の予防に使用できます .
将来の方向性
Piperidine derivatives, including “2-Methyl-4-(piperidin-4-yl)pyrimidine”, continue to be a subject of extensive research due to their wide range of biological activities and their potential use in various therapeutic applications . Future research will likely focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential use in drug discovery .
作用機序
Target of Action
It’s known that piperidine derivatives, which include 2-methyl-4-(piperidin-4-yl)pyrimidine, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It’s known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that environmental factors may play a role in their synthesis .
生化学分析
Biochemical Properties
2-Methyl-4-(piperidin-4-yl)pyrimidine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme IKKβ (I-kappa-B kinase beta), where 2-Methyl-4-(piperidin-4-yl)pyrimidine acts as an inhibitor . This interaction is characterized by the formation of stable hydrophobic interactions within the catalytic pocket of IKKβ. Additionally, the compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.
Cellular Effects
2-Methyl-4-(piperidin-4-yl)pyrimidine has been shown to affect various types of cells and cellular processes. In cancer cells, for example, it can inhibit cell proliferation by targeting specific signaling pathways . This compound influences cell function by modulating cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation. Furthermore, 2-Methyl-4-(piperidin-4-yl)pyrimidine can impact gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-4-(piperidin-4-yl)pyrimidine involves its binding interactions with biomolecules. The compound binds to the catalytic pocket of IKKβ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote inflammation and cell proliferation . Additionally, 2-Methyl-4-(piperidin-4-yl)pyrimidine may inhibit other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(piperidin-4-yl)pyrimidine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to 2-Methyl-4-(piperidin-4-yl)pyrimidine can lead to sustained inhibition of target enzymes and proteins, resulting in lasting changes in cellular function. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(piperidin-4-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Methyl-4-(piperidin-4-yl)pyrimidine is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall efficacy and safety of the compound, as the metabolites may have different biological activities. Additionally, 2-Methyl-4-(piperidin-4-yl)pyrimidine can influence metabolic flux and metabolite levels, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-4-(piperidin-4-yl)pyrimidine within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
2-Methyl-4-(piperidin-4-yl)pyrimidine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, determining its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-methyl-4-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMZMXAVYQZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651201 | |
| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-33-8 | |
| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


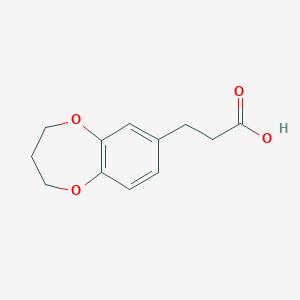
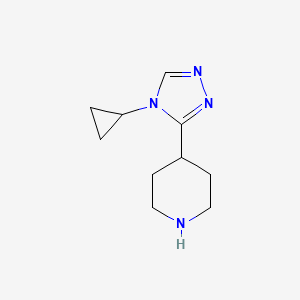

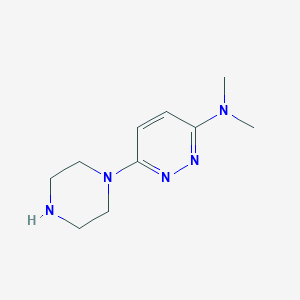


![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)
